

Synthesis and Evaluation of Odorine and its Analogues for Oncological Research

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Compound of Interest

Compound Name: *Odorine*

Cat. No.: *B200817*

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Application Note and Detailed Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Odorine, also known as Roxburghiline, is a naturally occurring bis-amide compound isolated from plants of the *Aglaia* genus. Structurally, it is identified as (2S)-2-methyl-N-[(2R)-1-[(E)-3-phenylprop-2-enoyl]pyrrolidin-2-yl]butanamide. Recent studies have highlighted the potential of natural products from *Aglaia odorata* as a source of novel anticancer agents. This document provides detailed protocols for the synthesis of **odorine** and its analogues, along with a summary of their biological activities, to facilitate further research and drug development in oncology.

Data Presentation: Cytotoxicity of Compounds from *Aglaia odorata*

The following table summarizes the cytotoxic activities (IC₅₀ values) of various compounds isolated from *Aglaia odorata* against a panel of human cancer cell lines. This data provides a comparative baseline for the evaluation of newly synthesized **odorine** analogues.

Compound	Cell Line	IC50 (μM)	Reference
Rocaglaol (1)	HL-60	0.007	[1] [2] [3]
SMMC-7721	0.015	[1] [2] [3]	
A-549	0.023	[1] [2] [3]	
MCF-7	0.038	[1] [2] [3]	
SW480	0.095	[1] [2] [3]	
Rocaglamide (2)	HL-60	0.008	[1] [2] [3]
SMMC-7721	0.018	[1] [2] [3]	
A-549	0.029	[1] [2] [3]	
MCF-7	0.045	[1] [2] [3]	
SW480	0.087	[1] [2] [3]	
Dehydroaglaistatin (13)	HepG2	0.69	[4]
8b-O-5-oxohexylocaglaol (1)	HepG2	4.77	
Rocaglaol (5)	HepG2	7.37	
Eichlerialactone (3)	Multiple	>40	
Sapelins A (4)	Multiple	>40	
Isofouquierone (5)	Multiple	0.43 - >40	[1] [2] [3]
Eichlerianic acid (6)	Multiple	6.87 - >40	
Shoreic acid (7)	Multiple	>40	

Experimental Protocols

Protocol 1: Total Synthesis of (-)-Odorine

This protocol describes the synthesis of (-)-**odorine** starting from L-proline, adapted from the established literature.

Materials:

- L-proline
- 3-Phenylpropanoyl chloride
- Ethyl chloroformate
- Triethylamine
- Sodium azide
- Dry tetrahydrofuran (THF)
- 2-Butylmagnesium bromide in THF
- Hydrochloric acid (HCl)
- Dichloromethane
- Sodium hydroxide (NaOH)
- Magnesium sulfate (MgSO₄)
- Silica gel for column chromatography
- Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

- Acylation of L-proline:
 - Dissolve L-proline in a suitable solvent.
 - Add 3-phenylpropanoyl chloride and a base (e.g., triethylamine) to the solution.

- Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
- Work up the reaction to isolate the N-acylated proline derivative (2a).
- Formation of the Azide:
 - Dissolve the N-acylated proline (2a) in a suitable solvent.
 - Cool the solution in an ice bath.
 - Add ethyl chloroformate and triethylamine.
 - Subsequently, add a solution of sodium azide.
 - Stir the reaction at low temperature and then allow it to warm to room temperature.
 - Extract the azide product.
- Curtius Rearrangement to Isocyanate:
 - Dissolve the freshly prepared azide in dry THF.
 - Heat the solution under reflux. The conversion of the azide to the isocyanate can be monitored by infrared spectroscopy (disappearance of the azide peak around 2100 cm^{-1} and appearance of the isocyanate peak around 2260 cm^{-1}).
- Reaction with Grignard Reagent:
 - To the solution of the isocyanate in dry THF, add a solution of 2-butyilmagnesium bromide (1.2 equivalents) dropwise at a low temperature.
 - Allow the reaction to proceed until completion (monitor by TLC).
 - Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.
 - Extract the product with an organic solvent (e.g., dichloromethane).
- Purification:

- Dry the combined organic extracts over anhydrous MgSO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to obtain pure (-)-**odorine**.

Protocol 2: Synthesis of Odorine Analogues

This protocol provides a general framework for the synthesis of **odorine** analogues by modifying the acyl and/or the amide side chains.

General Strategy:

The synthesis of analogues can be achieved by using different acyl chlorides in the first step (acylation of L-proline) and/or different Grignard reagents in the final step.

Example Modification (Synthesis of a Dihydro-**odorine** analogue):

To synthesize a dihydro-**odorine** analogue, start with 3-phenylpropanoyl chloride instead of cinnamoyl chloride in the acylation step. The rest of the procedure remains the same as in Protocol 1.

Further Modifications:

- Varying the Acyl Group: A library of analogues can be synthesized by using a variety of substituted cinnamoyl chlorides or other acyl chlorides.
- Varying the Amide Side Chain: Different Grignard reagents (R-MgBr) can be used in the final step to introduce different alkyl or aryl groups at the amide position.

Visualizations

Logical Workflow for Odorine Synthesis

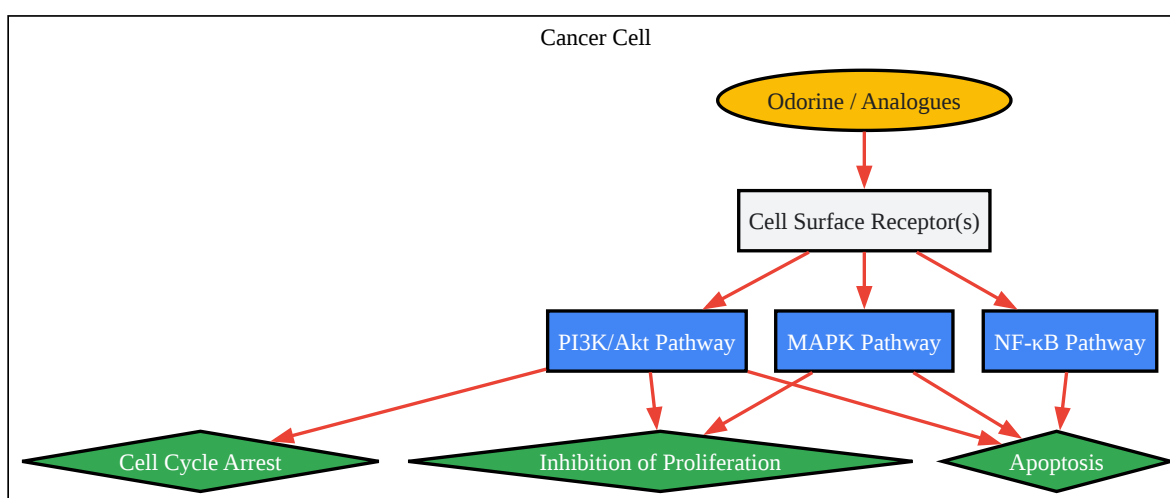


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Caption: Synthetic workflow for **Odorine** and its analogues.

Potential Signaling Pathways for Investigation

While the specific signaling pathways modulated by **odorine** are not yet fully elucidated, related natural products from *Aglaia* species have been shown to affect key cancer-related pathways. The following diagram illustrates potential pathways that could be investigated for **odorine** and its analogues.



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Caption: Potential signaling pathways for **odorine** research.

Conclusion and Future Directions

The provided protocols offer a starting point for the synthesis and evaluation of **odorine** and its analogues. The preliminary cytotoxicity data for related compounds from *Aglaia odorata* suggest that this class of molecules holds promise for the development of new anticancer therapies. Future research should focus on:

- Synthesis of a diverse library of **odorine** analogues: To establish clear structure-activity relationships (SAR).
- Comprehensive biological evaluation: Including screening against a wider panel of cancer cell lines and in vivo studies.
- Mechanism of action studies: To identify the specific molecular targets and signaling pathways modulated by these compounds.

By systematically exploring the chemical space around the **odorine** scaffold and elucidating its biological mechanisms, researchers can contribute to the development of novel and effective treatments for cancer.

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